Cyclohexylhydrazine hydrochloride
Overview
Description
Preparation Methods
Cyclohexylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl 2-cyclohexylhydrazine-1-carboxylate with hydrochloric acid in dioxane. The reaction mixture is refluxed overnight, resulting in the formation of this compound as a white solid . Another method involves the reaction of cyclohexylamine with hydrazine, followed by treatment with hydrochloric acid to yield this compound .
Chemical Reactions Analysis
Cyclohexylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyclohexyl derivatives.
Reduction: It can be reduced to form cyclohexylhydrazine.
Substitution: It can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include hydrogen chloride, dioxane, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclohexylhydrazine hydrochloride is used in a wide range of scientific research applications, including:
Biology: It is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexylhydrazine hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a reducing agent and participate in redox reactions, affecting cellular processes and metabolic pathways . The specific molecular targets and pathways involved depend on the context of its use in research and applications.
Comparison with Similar Compounds
Cyclohexylhydrazine hydrochloride can be compared with other similar compounds, such as:
Phenylhydrazine hydrochloride: Similar in structure but with a phenyl group instead of a cyclohexyl group.
tert-Butylhydrazine hydrochloride: Similar in structure but with a tert-butyl group instead of a cyclohexyl group.
4-Methoxyphenylhydrazine hydrochloride: Similar in structure but with a methoxyphenyl group instead of a cyclohexyl group.
This compound is unique due to its cyclohexyl group, which imparts specific chemical properties and reactivity compared to other hydrazine derivatives.
Properties
IUPAC Name |
cyclohexylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c7-8-6-4-2-1-3-5-6;/h6,8H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRHODNPRNTXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947029 | |
Record name | Cyclohexylhydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30929-57-8, 24214-73-1 | |
Record name | Hydrazine, cyclohexyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30929-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, cyclohexyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030929578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylhydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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